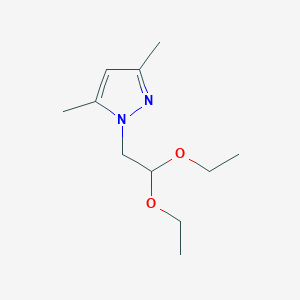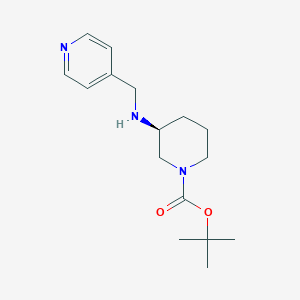
(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves various strategies. For instance, the reduction of keto functionality in tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate leads to the formation of tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate with a cis configuration of the hydroxy and isobutyl groups . Another synthesis approach is the amination of 4-iodo-2-methyl-6-nitroaniline to produce tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the versatility in synthesizing tert-butyl piperidine-1-carboxylate derivatives, which could be applicable to the synthesis of "(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate".
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of tert-butyl piperidine-1-carboxylate derivatives. For example, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate shows strong O-H...O=C hydrogen bonds leading to infinite chains . Similarly, the molecular structure of 6-tert-butyl 3-ethyl 2-((3-methoxy/5-bromo)-2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds . These findings suggest that hydrogen bonding plays a significant role in the molecular packing of these compounds, which could be relevant for the compound of interest.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for "(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate". However, the synthesis processes described for related compounds involve reactions such as reduction and amination . These reactions are crucial for introducing functional groups and modifying the molecular structure, which is essential for the synthesis of a wide range of piperidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of hydrogen bonds can affect the melting point, solubility, and crystal packing of these compounds . Additionally, the steric effects of the tert-butyl group and the electronic properties of other substituents can influence the reactivity and stability of these molecules. While the papers do not provide specific data on the physical and chemical properties of "(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate", the properties of similar compounds can offer valuable insights.
Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound is similar to a class of molecules used in the design and synthesis of Tropomyosin receptor kinase (TRK) inhibitors .
- Methods of Application : The compound is synthesized and then evaluated for its ability to inhibit TRKA. One of the compounds synthesized in the study, compound C03, showed promising activity .
- Results/Outcomes : Compound C03 inhibited TRKA with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
-
Scientific Field: Pharmaceutical Engineering
- Application Summary : The compound is structurally similar to a class of molecules used in the synthesis of pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application : The compound is synthesized and then screened for relative global growth inhibition against five human cancer cell lines .
- Results/Outcomes : The synthesized compounds were found to have inhibitory effects on the growth of various cancer cell lines .
-
Scientific Field: Biochemical Research
- Application Summary : The compound is structurally similar to a class of molecules used in the synthesis of 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid .
- Methods of Application : The compound is synthesized and then evaluated for its biochemical properties .
- Results/Outcomes : The synthesized compound was found to have specific biochemical properties that could be useful in various research applications .
-
Scientific Field: Drug Design and Discovery
- Application Summary : The compound is similar to a class of molecules used in the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .
- Methods of Application : The compound is synthesized and then evaluated for its ability to inhibit TRKA. One of the compounds synthesized in the study, compound C03, showed promising activity .
- Results/Outcomes : Compound C03 inhibited TRKA with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
-
Scientific Field: Biochemical Research
- Application Summary : The compound is structurally similar to a class of molecules used in the synthesis of 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid .
- Methods of Application : The compound is synthesized and then evaluated for its biochemical properties .
- Results/Outcomes : The synthesized compound was found to have specific biochemical properties that could be useful in various research applications .
-
Scientific Field: Drug Design and Discovery
- Application Summary : The compound is similar to a class of molecules used in the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .
- Methods of Application : The compound is synthesized and then evaluated for its ability to inhibit TRKA. One of the compounds synthesized in the study, compound C03, showed promising activity .
- Results/Outcomes : Compound C03 inhibited TRKA with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYCRLVNHYWHB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143098 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | |
CAS RN |
1217722-00-3 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217722-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




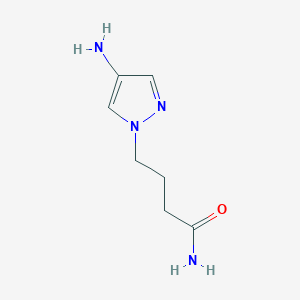
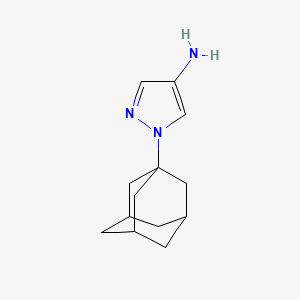

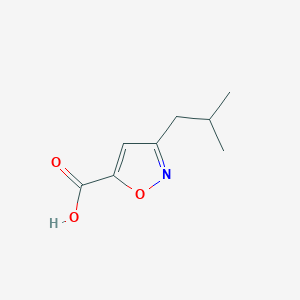
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
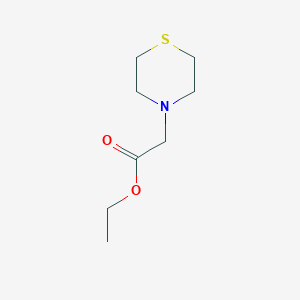

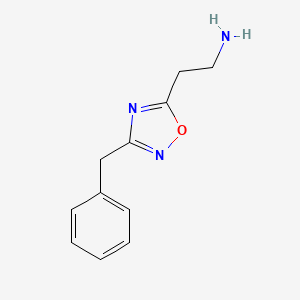
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)
